molecular formula C16H14N2O B11862051 1-Benzyl-7-methyl-1,8-naphthyridin-4-one CAS No. 49655-88-1

1-Benzyl-7-methyl-1,8-naphthyridin-4-one

Cat. No.: B11862051
CAS No.: 49655-88-1
M. Wt: 250.29 g/mol
InChI Key: OBBZYYCDEIXRLB-UHFFFAOYSA-N
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Description

1-Benzyl-7-methyl-1,8-naphthyridin-4-one is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The structure of this compound consists of a naphthyridine core with a benzyl group at the 1-position and a methyl group at the 7-position.

Preparation Methods

The synthesis of 1,8-naphthyridines, including 1-Benzyl-7-methyl-1,8-naphthyridin-4-one, can be achieved through various methods. Some common synthetic routes include:

Chemical Reactions Analysis

1-Benzyl-7-methyl-1,8-naphthyridin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the naphthyridine ring.

Mechanism of Action

The mechanism of action of 1-Benzyl-7-methyl-1,8-naphthyridin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-Benzyl-7-methyl-1,8-naphthyridin-4-one can be compared with other similar compounds, such as:

Properties

CAS No.

49655-88-1

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

1-benzyl-7-methyl-1,8-naphthyridin-4-one

InChI

InChI=1S/C16H14N2O/c1-12-7-8-14-15(19)9-10-18(16(14)17-12)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3

InChI Key

OBBZYYCDEIXRLB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C=CN2CC3=CC=CC=C3

Origin of Product

United States

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